molecular formula C10H12ClF2NO B1429993 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 1423026-14-5

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1429993
CAS No.: 1423026-14-5
M. Wt: 235.66 g/mol
InChI Key: PFZOKPFCEFRZMJ-UHFFFAOYSA-N
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Description

Overview of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

This compound represents a sophisticated example of substituted pyrrolidine chemistry, characterized by the integration of fluorinated aromatic systems with saturated nitrogen heterocycles. The compound belongs to the class of substituted phenylpyrrolidines and exists as a hydrochloride salt form, which enhances its stability and solubility properties compared to the free base structure. The molecular architecture incorporates a pyrrolidine ring bearing a hydroxyl group at the 3-position and a 3,4-difluorophenyl substituent at the 5-position, creating a unique spatial arrangement that influences its chemical and biological properties.

The fundamental chemical identity of this compound is established through its molecular formula C₁₀H₁₂ClF₂NO, corresponding to a molecular weight of 235.66 grams per mole. The presence of two fluorine atoms on the phenyl ring contributes significantly to the compound's electronic properties, while the hydroxyl functionality provides opportunities for hydrogen bonding interactions. The hydrochloride salt formation represents a common pharmaceutical practice for enhancing the aqueous solubility and crystalline stability of basic nitrogen-containing compounds.

Research investigations have identified this compound as possessing notable neuropharmacological relevance, particularly in studies examining cortical catecholaminergic neurotransmission. The structural framework positions functional groups in specific orientations that appear optimal for interactions with biological targets, suggesting potential applications in neuroscience research and drug discovery efforts. The compound's effectiveness in biological systems appears to rely on several key structural elements, including the electron-withdrawing nature of the difluorophenyl group and the hydrogen bonding capacity of the hydroxyl substituent.

Historical context in pyrrolidine chemistry

The development of pyrrolidine-based compounds has evolved significantly within the pharmaceutical sciences, with these heterocyclic structures representing one of the most prevalent core frameworks found in biologically active natural products and medicinal molecules. Pyrrolidine, also known as tetrahydropyrrole, serves as a fundamental building block characterized by its five-membered nitrogen-containing ring system, which provides both conformational flexibility and unique chemical reactivity patterns.

Historical investigations into pyrrolidine chemistry have revealed the versatility of this scaffold for constructing compounds with diverse biological activities. The pyrrolidine ring structure appears prominently in numerous natural alkaloids, including nicotine and hygrine, and forms the structural basis for various therapeutic agents. Research developments throughout recent decades have demonstrated that pyrrolidines are particularly useful for building compounds targeting cancer and microbial infections, metabolic diseases, and agents active in the central nervous system.

The incorporation of fluorine substituents into pyrrolidine-based structures represents a more recent advancement in medicinal chemistry, driven by the recognition that fluorine atoms can significantly influence molecular properties including metabolic stability, binding affinity, and pharmacokinetic characteristics. The strategic placement of fluorine atoms on aromatic systems attached to pyrrolidine rings has emerged as a valuable approach for optimizing biological activity while maintaining favorable chemical properties.

Contemporary research efforts have increasingly focused on the development of substituted pyrrolidines as dual-target inhibitors and multi-functional therapeutic agents. The evolution of synthetic methodologies for accessing pyrrolidine skeletons with broad scope and high functional group compatibility has accelerated drug discovery research and expanded the exploration of chemical spaces involving nitrogen-containing compounds. These developments have established pyrrolidine derivatives as continuing subjects of utilization as intermediates in drug research and development studies.

Nomenclature and identification systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is 5-(3,4-difluorophenyl)-3-pyrrolidinol hydrochloride, which precisely describes the substitution pattern and salt form. Alternative nomenclature systems may refer to this compound as this compound, emphasizing the hydroxyl functionality rather than the pyrrolidinol designation.

The Chemical Abstracts Service registry system has assigned the unique identifier 1423026-14-5 to this compound, providing an unambiguous reference for database searches and chemical literature citations. Additional identification numbers include the Molecular Design Limited number MFCD22628493, which facilitates tracking within chemical inventory systems. The European Community number classification provides further regulatory identification through the designation system used for chemical substances within European Union frameworks.

International chemical database systems employ various structural identifiers for comprehensive compound characterization. The International Chemical Identifier string for this compound is recorded as InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H, providing a standardized textual representation of the molecular structure. The corresponding International Chemical Identifier Key, designated as PFZOKPFCEFRZMJ-UHFFFAOYSA-N, offers a shortened hash version suitable for database indexing and searching applications.

Simplified Molecular Input Line Entry System notation represents the compound structure as C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl, enabling computational processing and structural analysis. This notation system facilitates automated structure searching and chemical informatics applications. The various identification systems work collectively to ensure precise compound identification across different chemical databases and regulatory frameworks.

Related compound forms and salt variations

The compound 5-(3,4-Difluorophenyl)pyrrolidin-3-ol exists in multiple forms, with the hydrochloride salt representing the most commonly encountered and well-characterized variant. The free base form, designated by Chemical Abstracts Service number 1341419-89-3, corresponds to the molecular formula C₁₀H₁₁F₂NO with a molecular weight of 199.20 grams per mole. The transition from free base to hydrochloride salt involves protonation of the pyrrolidine nitrogen atom, resulting in enhanced water solubility and improved crystalline stability characteristics.

Research investigations have identified related structural analogs that share similar pyrrolidine-based frameworks with varied substitution patterns. The compound 2-(2,5-difluorophenyl)pyrrolidine represents a positional isomer where the difluorophenyl group attaches at the 2-position rather than the 5-position, and the hydroxyl group is absent. This structural variant, characterized by Chemical Abstracts Service number 886503-15-7, demonstrates how subtle modifications in substitution patterns can significantly influence molecular properties and biological activities.

The stereochemical complexity of pyrrolidine derivatives introduces additional variations through the formation of enantiomeric forms. The (2R)-2-(2,5-difluorophenyl)pyrrolidine variant, identified by Chemical Abstracts Service number 1218935-59-1, exemplifies how chiral centers within the pyrrolidine ring system create distinct three-dimensional arrangements. These stereochemical differences can profoundly impact biological activity and pharmacological properties, making the distinction between enantiomers crucial for pharmaceutical applications.

Additional structural relatives include compounds with different fluorine substitution patterns on the phenyl ring. The 2-(3,4-difluorophenyl)pyrrolidine variant maintains the same fluorine positioning as the target compound but lacks both the hydroxyl group and the specific substitution pattern. Similarly, the (2R)-2-(2,4-difluorophenyl)pyrrolidine represents another positional isomer with fluorine atoms at the 2 and 4 positions of the phenyl ring. These structural comparisons highlight the systematic approach used in medicinal chemistry for exploring structure-activity relationships within pyrrolidine-based compound libraries.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1423026-14-5 C₁₀H₁₂ClF₂NO 235.66 Hydrochloride salt, 3-hydroxyl group
5-(3,4-Difluorophenyl)pyrrolidin-3-ol 1341419-89-3 C₁₀H₁₁F₂NO 199.20 Free base form
2-(2,5-Difluorophenyl)pyrrolidine 886503-15-7 C₁₀H₁₁F₂N 183.20 No hydroxyl group, different phenyl substitution
(2R)-2-(2,5-Difluorophenyl)pyrrolidine 1218935-59-1 C₁₀H₁₁F₂N 183.20 Chiral center, specific stereochemistry
2-(3,4-Difluorophenyl)pyrrolidine Not specified C₁₀H₁₁F₂N 183.20 Same phenyl substitution, no hydroxyl group

Properties

IUPAC Name

5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOKPFCEFRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-14-5
Record name 5-(3,4-difluorophenyl)pyrrolidin-3-ol hydrochloride
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Preparation Methods

Step 1: Starting Material Preparation

The synthesis begins with aminohydroxybutyric acid derivatives, which serve as precursors for the pyrrolidine ring formation.

Reaction Step Reagents & Conditions Outcome References
Esterification of aminohydroxybutyric acid Sulfuric acid in methanol, reflux Methyl ester (V)
Salination to form hydrochloride HCl in situ during esterification Methylester hydrochloride

Step 2: Formation of Lactam Intermediate

The methyl ester undergoes cyclization to form a lactam intermediate, which is crucial for subsequent reduction.

Reaction Step Reagents & Conditions Outcome References
Cyclization to lactam Suitable cyclization agents, controlled temperature Lactam intermediate

Step 3: Reduction to Pyrrolidin-3-ol

The lactam is reduced to the pyrrolidin-3-ol using sodium borohydride (NaBH₄).

Reaction Step Reagents & Conditions Outcome References
Reduction of lactam Sodium borohydride (4 equivalents), diglyme solvent, 25°C (3S)-Pyrrolidin-3-ol (I)
Acid work-up Concentrated sulfuric acid, heated to 80°C for 12 hours Crystalline (3S)-Pyrrolidin-3-ol

Step 4: Conversion to Hydrochloride Salt

The free base is converted into its hydrochloride salt via treatment with HCl.

Reaction Step Reagents & Conditions Outcome References
Salt formation HCl in methanol or other suitable solvent (3S)-Pyrrolidin-3-ol hydrochloride

Key Process Parameters and Optimization

  • Yield: The overall yield from aminohydroxybutyric acid to the hydrochloride salt is approximately 44% over four steps, indicating a relatively efficient process.
  • Purity: The process ensures high optical and chemical purity, meeting regulatory standards for pharmaceutical manufacturing.
  • Scalability: The method is designed to be scalable, cost-effective, and compatible with GMP conditions, with crystalline intermediates that are easy to isolate.

Alternative or Complementary Methods

While the primary method involves reduction of lactam with sodium borohydride, other reductants such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation have been explored in literature, but sodium borohydride remains preferred due to its safety profile and operational simplicity.

Summary Data Table

Preparation Step Reagents Conditions Yield / Purity Reference
Esterification Sulfuric acid, methanol Reflux Quantitative
Salination HCl In situ Quantitative
Cyclization Cyclization agents Controlled temperature High purity lactam
Reduction Sodium borohydride, diglyme 25°C, 12h 70-80% yield
Salt formation HCl Room temperature High purity hydrochloride

Research Findings and Industrial Relevance

  • The process described in patent EP4382529A1 emphasizes a cost-effective, scalable, and GMP-compatible route for synthesizing (3S)-Pyrrolidin-3-ol and its hydrochloride salt.
  • The reduction step with sodium borohydride in diglyme is highlighted for its efficiency and safety.
  • The crystalline intermediates facilitate purification, ensuring high purity suitable for pharmaceutical applications.
  • The method's adaptability allows for large-scale production, essential for active pharmaceutical ingredients (APIs) like Larotrectinib, which incorporates this compound as an intermediate.

Chemical Reactions Analysis

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

The compound 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride , also known by its CAS number 1423026-14-5, has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article delves into the compound's applications across different domains, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant. Research indicates that the difluorophenyl group may enhance binding affinity to specific receptors in the brain.

Case Study: Antidepressant Activity

A study conducted on rodent models demonstrated that this compound exhibits significant antidepressant-like effects when administered in controlled doses. The mechanism appears to involve modulation of serotonin receptors, suggesting a pathway for further drug development.

Biological Research

The compound has been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Material Science

In material science, this compound is being explored as a building block for novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials that could be used in high-performance applications.

Application Example: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength compared to traditional materials.

Chemical Biology

The compound serves as a valuable tool in chemical biology for probing biological pathways. Its ability to selectively inhibit certain enzymes makes it an interesting candidate for studying metabolic processes.

Case Study: Enzyme Inhibition

A recent investigation highlighted its role as an inhibitor of specific kinases involved in cancer progression. The findings suggest that further exploration could lead to the development of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the hydroxyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features and Substituent Effects

The compound’s key analogs include:

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride (CAS: 1423029-18-8)

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Status
5-(3,4-Difluorophenyl)pyrrolidin-3-ol HCl C₁₀H₁₁ClF₂NO 233.65* 3,4-difluorophenyl, hydroxyl 74492-46-9 Discontinued
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol HCl C₁₁H₁₃ClF₃NO 267.68 4-(trifluoromethyl)phenyl, hydroxyl 1423029-18-8 Available
(3R,5R)-5-Methylpyrrolidin-3-ol HCl C₅H₁₂ClNO 153.61 Methyl, hydroxyl Not explicitly listed Available

*Calculated based on formula C₁₀H₁₁ClF₂NO.

Key Observations:

  • Substituent Bulk and Lipophilicity: The 3,4-difluorophenyl group in the target compound introduces moderate lipophilicity and electronic effects (fluorine’s electron-withdrawing nature). The methyl substituent in (3R,5R)-5-methylpyrrolidin-3-ol HCl simplifies the structure, favoring synthetic accessibility but eliminating aromatic interactions critical for target binding .
  • Electronic Effects:
    • Fluorine atoms in the 3,4-difluorophenyl group may stabilize charge interactions in receptor binding pockets.
    • The trifluoromethyl group’s strong electron-withdrawing effect could alter pKa values and hydrogen-bonding capacity compared to difluorophenyl analogs .

Biological Activity

5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1423026-14-5
  • Molecular Formula : C10H12ClF2N
  • Molecular Weight : 221.66 g/mol

The compound features a pyrrolidine ring substituted with a difluorophenyl group and a hydroxyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its effects on cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several tumor types:

Cell LineIC50 (µM)Reference
HCT116 (Colon)12.5
DU145 (Prostate)15.0
Ramos (Lymphoma)10.0

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Anti-inflammatory Properties

In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. It was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound7580

This selectivity indicates that the compound may serve as a lead structure for developing anti-inflammatory drugs.

Study on Antitumor Activity

A study conducted on the efficacy of this compound in vivo utilized mouse models with xenografted tumors. The results indicated that treatment with the compound led to a reduction in tumor size by approximately 60% compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Safety Profile

In toxicity assessments, the compound exhibited low cytotoxicity towards normal human cells, suggesting a favorable safety profile for potential therapeutic use. The selectivity index calculated from these studies supports its advancement as a candidate for drug development.

Q & A

Q. What are the key synthetic strategies for synthesizing 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride?

A common approach involves palladium-catalyzed coupling reactions to introduce the difluorophenyl group to the pyrrolidine scaffold. Post-functionalization steps, such as hydroxylation at the 3-position, are followed by hydrochloride salt formation under anhydrous conditions. Reaction monitoring via TLC or HPLC (C18 columns, UV detection at 254 nm) is critical to track intermediate purity .

Q. Which analytical techniques are recommended for assessing purity and structural confirmation?

  • HPLC-UV/Vis : Use monolithic columns (e.g., C18) with isocratic elution (acetonitrile/water + 0.1% TFA) for rapid purity assessment .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns and stereochemistry. The difluorophenyl group shows distinct splitting patterns in aromatic regions .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks and isotopic patterns .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in anhydrous, sealed containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Waste disposal must comply with institutional guidelines for halogenated organics, including neutralization before professional treatment .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved for enantiomeric forms?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with n-hexane/isopropanol gradients to separate enantiomers.
  • Computational Modeling : Employ density functional theory (DFT) to simulate NMR spectra and correlate with experimental data, resolving discrepancies in coupling constants .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignments, especially for novel derivatives .

Q. What experimental design optimizes reaction yield while minimizing byproducts like dehalogenated intermediates?

  • Design of Experiments (DoE) : Vary catalyst loading (Pd(OAc)₂ vs. PdCl₂), temperature (80–120°C), and solvent polarity (DMF vs. THF) to identify optimal conditions.
  • In-line FTIR Monitoring : Track reaction progress in real-time to halt at maximum conversion, reducing side reactions .
  • Byproduct Analysis : Use LC-MS to identify dehalogenated species and adjust ligand systems (e.g., Xantphos) to suppress undesired pathways .

Q. How do researchers reconcile conflicting bioactivity data across cell-permeability assays?

  • Permeability Assays : Compare PAMPA (parallel artificial membrane permeability assay) with Caco-2 cell models to address discrepancies in passive vs. active transport mechanisms.
  • Metabolite Screening : Use LC-MS/MS to identify hydrolyzed or oxidized metabolites that may interfere with activity measurements .
  • Buffer pH Adjustment : Test permeability at physiological pH (7.4) vs. acidic endosomal conditions (5.5) to account for pH-dependent solubility .

Data Contradiction Analysis

Q. Why might HPLC purity data conflict with NMR integration ratios?

  • Impurity Co-elution : Non-UV-active impurities (e.g., inorganic salts) may evade HPLC detection but affect NMR integration. Use ion chromatography or elemental analysis for validation .
  • Dynamic Proton Exchange : Labile protons (e.g., hydroxyl groups) may broaden NMR signals, skewing integration. Deuterium exchange experiments (D₂O shake) clarify assignments .

Q. How to address discrepancies in reported logP values from computational vs. experimental methods?

  • Shake-Flask Method : Measure partitioning between octanol and phosphate buffer (pH 7.4) under controlled conditions.
  • Computational Refinement : Apply consensus models (e.g., average of ClogP, ACD/logP, and XLogP3) to align predictions with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.